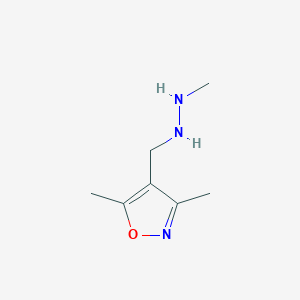

3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole

Description

3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a 2-methylhydrazinylmethyl group at position 4 of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylhydrazine |

InChI |

InChI=1S/C7H13N3O/c1-5-7(4-9-8-3)6(2)11-10-5/h8-9H,4H2,1-3H3 |

InChI Key |

WLKHKGHVIUNYTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CNNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3. This method leads to the formation of substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to 3,5-disubstituted isoxazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

Substitution: The isoxazole ring can undergo substitution reactions, particularly at the methylhydrazinylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like CuCl, reducing agents such as sodium borohydride, and various catalysts like AuCl3 and CuCl .

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, oximes, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits various biological activities, making it a valuable tool in biochemical research.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethylisoxazole: Lacks the methylhydrazinylmethyl group, resulting in different biological activities.

4-Phenylisoxazole: Contains a phenyl group instead of the methylhydrazinylmethyl group, leading to distinct chemical properties.

3,5-Dimethyl-4-((piperidin-4-ylmethoxy)methyl)isoxazole: Contains a piperidinylmethoxy group, which alters its pharmacological profile.

Uniqueness

3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylhydrazinylmethyl group enhances its reactivity and potential for various applications in research and industry .

Biological Activity

3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of methyl groups at the 3 and 5 positions enhances the electron density of the ring, potentially influencing its reactivity and interaction with biological targets. The synthesis typically involves the reaction of 3,5-dimethylisoxazole with hydrazine derivatives under controlled conditions to yield the desired hydrazinyl-substituted product.

Pharmacological Properties

Research indicates that compounds containing the isoxazole moiety exhibit a wide range of biological activities. These include:

- Anticancer Activity : Isoxazole derivatives have been investigated for their potential in cancer treatment. For example, studies have shown that certain isoxazole derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant anti-inflammatory properties. They selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes .

- Antimicrobial Activity : Isoxazole derivatives have also been evaluated for their antimicrobial properties against various pathogens. Some studies report promising results against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of isoxazole derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer effects .

Case Study 2: Anti-inflammatory Properties

Another research article highlighted the synthesis of 4,5-diphenylisoxazoles, which were tested for their anti-inflammatory activity. The compounds showed selective inhibition of COX-2 over COX-1, indicating their potential as safer anti-inflammatory agents .

Case Study 3: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various isoxazole derivatives against common bacterial strains. The findings revealed that some compounds exhibited significant bactericidal effects, suggesting their potential use as antibiotics .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via hydrazine derivatives reacting with substituted isoxazole precursors. For example, hydrazine hydrochloride reacts with nitrile-containing intermediates under reflux in ethanol or DMSO, followed by purification via crystallization (e.g., water-ethanol mixtures) . Optimization involves adjusting reaction time, temperature, and stoichiometry. Design of Experiments (DoE) methodologies, such as factorial design, can systematically identify critical variables (e.g., solvent polarity, catalyst loading) to maximize yield .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

- Methodological Answer :

- IR Spectroscopy : Detect functional groups (e.g., C=O at ~1710 cm⁻¹ for isoxazole rings) and hydrazine N-H stretches (~3300 cm⁻¹) .

- NMR : Use ¹H NMR to identify methyl groups (δ 2.1–2.5 ppm) and hydrazinyl protons (δ 6.1–7.8 ppm). ¹³C NMR confirms aromaticity and substituent effects .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns. Cross-reference with PubChem data for consistency .

Q. What are the critical considerations for ensuring reproducibility in the synthesis of hydrazinylmethyl isoxazole derivatives?

- Methodological Answer :

- Standardize reaction conditions (e.g., reflux duration, cooling rates).

- Use anhydrous solvents to avoid side reactions.

- Purify via recrystallization or column chromatography, monitoring purity with TLC/HPLC .

- Document stoichiometric ratios and catalyst batches to mitigate variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for isoxazole derivatives, particularly when comparing in vitro and in vivo results?

- Methodological Answer :

- Validate Assay Conditions : Ensure in vitro models (e.g., enzyme inhibition assays) reflect physiological pH, temperature, and cofactors.

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., hepatic microsome assays) to explain in vivo discrepancies.

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solubility, protein binding) .

Q. What computational and experimental integrated approaches are recommended for designing novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substituent variations (e.g., halogenation, methoxy groups) and test bioactivity.

- High-Throughput Screening : Use automated platforms to rapidly assess libraries of analogs .

Q. How should researchers employ factorial design to systematically investigate the influence of substituents on physicochemical properties?

- Methodological Answer :

- Variable Selection : Test factors like substituent position (e.g., para vs. meta), steric bulk, and electron-withdrawing/donating effects.

- Response Surface Methodology (RSM) : Model interactions between variables to optimize solubility, logP, and melting points.

- Validation : Confirm predictions via experimental synthesis and DSC/TGA analysis .

Q. What strategies are effective in elucidating reaction mechanisms for unexpected byproducts formed during synthesis?

- Methodological Answer :

- Isolation and Characterization : Use preparative chromatography to isolate byproducts, followed by HRMS and X-ray crystallography.

- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁵N in hydrazine) to track reaction pathways.

- Computational Modeling : Simulate transition states to identify plausible intermediates (e.g., nitrene or radical species) .

Q. How can stability studies be designed to evaluate the compound’s degradation under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC.

- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations.

- Compatibility Testing : Assess interactions with excipients or packaging materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.